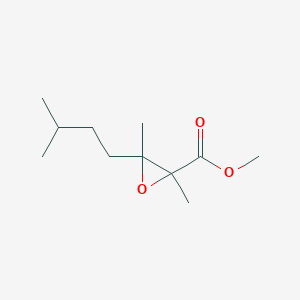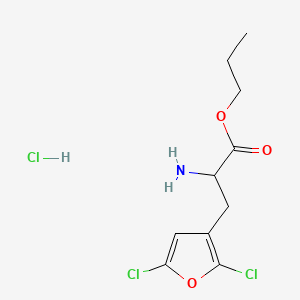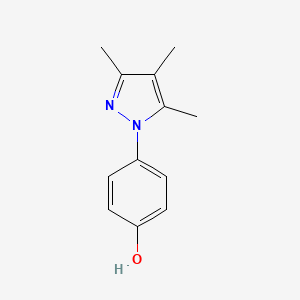
4-(3,4,5-Trimethyl-1h-pyrazol-1-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4,5-Trimethyl-1h-pyrazol-1-yl)phenol is an organic compound characterized by a phenol group attached to a pyrazole ring substituted with three methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4,5-Trimethyl-1h-pyrazol-1-yl)phenol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Methylation: The pyrazole ring is then methylated using methyl iodide in the presence of a base like potassium carbonate to introduce the three methyl groups at positions 3, 4, and 5.
Coupling with Phenol: The final step involves coupling the methylated pyrazole with phenol. This can be achieved through a nucleophilic aromatic substitution reaction, where the phenol acts as a nucleophile attacking the electrophilic carbon of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form various hydrogenated derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitration using a mixture of nitric and sulfuric acids, sulfonation using sulfuric acid, and halogenation using halogens like chlorine or bromine.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydrogenated pyrazole derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
4-(3,4,5-Trimethyl-1h-pyrazol-1-yl)phenol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding due to its phenolic and pyrazole functionalities.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure suggests it could interact with biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of polymers, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 4-(3,4,5-Trimethyl-1h-pyrazol-1-yl)phenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds, while the pyrazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of biological molecules and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H-Pyrazol-1-yl)phenol: Lacks the methyl groups, resulting in different chemical properties and reactivity.
4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenol: Contains fewer methyl groups, affecting its steric and electronic properties.
4-(3,4,5-Trimethyl-1H-pyrazol-1-yl)aniline: Substitutes the phenol group with an aniline group, altering its reactivity and applications.
Uniqueness
4-(3,4,5-Trimethyl-1h-pyrazol-1-yl)phenol is unique due to the presence of three methyl groups on the pyrazole ring, which can influence its steric and electronic properties
Propriétés
Formule moléculaire |
C12H14N2O |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
4-(3,4,5-trimethylpyrazol-1-yl)phenol |
InChI |
InChI=1S/C12H14N2O/c1-8-9(2)13-14(10(8)3)11-4-6-12(15)7-5-11/h4-7,15H,1-3H3 |
Clé InChI |
GQVVIIIMQDILBS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(N=C1C)C2=CC=C(C=C2)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13575620.png)
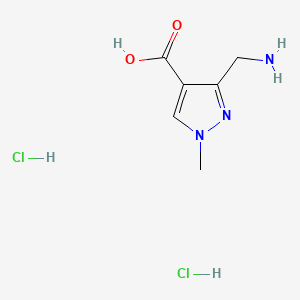
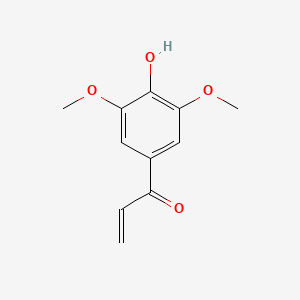

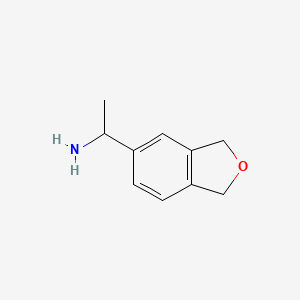
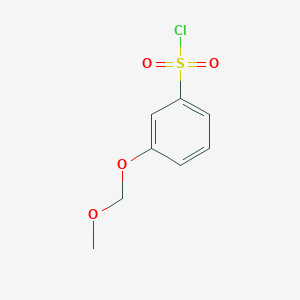
![(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane,endo](/img/structure/B13575666.png)

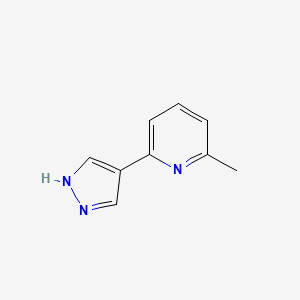
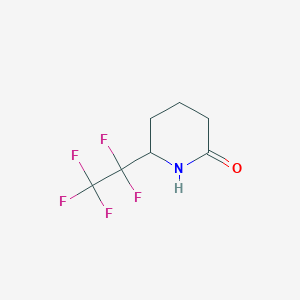
![3-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)pyridine](/img/structure/B13575683.png)
